molecular formula C8H22N4O4S B1139278 GC7 Sulfate

GC7 Sulfate

Cat. No.: B1139278
M. Wt: 270.35 g/mol
InChI Key: MDDOWYFCKAAANU-UHFFFAOYSA-N
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Description

GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg.
GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.

Mechanism of Action

Target of Action

GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .

Mode of Action

This compound, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .

Biochemical Pathways

The inhibition of DHPS by this compound affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .

Result of Action

The inhibition of DHPS by this compound leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of this compound can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .

Properties

IUPAC Name

2-(7-aminoheptyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDOWYFCKAAANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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